EICOSENE,BRANCHEDANDLINEAR
Description
Significance of C20 Alkenes in Modern Chemical Sciences and Industry
C20 alkenes, including both branched and linear eicosene, are a class of organic compounds with substantial importance in both academic research and industrial applications. These unsaturated hydrocarbons, characterized by a 20-carbon chain, serve as crucial building blocks and intermediates in the synthesis of a wide array of chemical products. ontosight.ailookchem.com Their utility stems from the reactivity of the carbon-carbon double bond, which allows for various chemical transformations. libretexts.org
In the industrial realm, linear alpha-olefins (LAOs) within the C20 to C24 range are key components in the production of synthetic lubricants, specifically poly-alpha-olefins (PAOs). ontosight.ai They are also utilized in the manufacturing of detergents, surfactants, and plastic additives. ontosight.ailookchem.com Branched C20-24 alkenes are particularly valued as additives in motor oils and greases, where their structure contributes to improved viscosity index and lubricity. ontosight.ai The versatility of these compounds extends to the production of synthetic rubber and other elastomers. ontosight.aichembk.com
The physical and chemical properties of C20 alkenes are dictated by their molecular structure. Linear alpha-olefins are typically colorless, odorless liquids with low viscosity and high thermal stability. ontosight.ai In contrast, branched alkenes tend to exhibit lower boiling points and higher viscosities compared to their linear counterparts. ontosight.ai
Historical Context and Evolution of Eicosene Research Paradigms
The study of eicosene and other long-chain alkenes has evolved significantly over time, driven by advancements in synthetic methodologies and analytical techniques. Initially, research focused on the extraction and characterization of naturally occurring alkenes. ontosight.ai The development of systematic nomenclature by the International Union of Pure and Applied Chemistry (IUPAC) was a crucial step, allowing for precise identification and differentiation of various isomers. For instance, the naming of "(E)-3-Eicosene" reflects this systematic approach, indicating a trans configuration at the third carbon position.
A major paradigm shift in eicosene research came with the advent of industrial synthesis methods. The oligomerization of ethylene (B1197577) emerged as a primary route for producing linear alpha-olefins, with several commercial processes developed by companies like Ineos (formerly Ethyl Corporation) and Chevron Phillips Chemical Company. wikipedia.org Another significant method is the Fischer-Tropsch synthesis, employed by companies like Sasol, which produces a range of hydrocarbons from which specific olefins can be isolated. wikipedia.org
More recently, research has been driven by the need for more sustainable and environmentally friendly production methods. ontosight.ai This includes exploring novel catalytic systems, such as metallocene catalysts, for more controlled polymerization and the synthesis of polymers with specific properties. researchgate.netcore.ac.uk The focus has also expanded to include the synthesis of specialty chemicals and pharmaceuticals, where eicosenes serve as valuable intermediates. lookchem.com
Overview of Key Research Challenges and Opportunities in Eicosene Chemistry
Despite significant progress, several challenges and opportunities remain in the field of eicosene chemistry. A primary challenge lies in achieving higher selectivity in synthesis, particularly in producing specific isomers of branched alkenes. ethz.ch The development of more efficient and selective catalysts is a continuous area of research.
Another key challenge is the environmental impact associated with the production and use of these compounds. While some alkenes are biodegradable, their persistence and potential for bioaccumulation are areas of concern, necessitating research into greener synthesis routes and more environmentally benign applications. ontosight.aiontosight.ai
Opportunities in eicosene research are vast. The development of advanced materials with tailored properties is a significant area of exploration. For example, the use of eicosene in creating polymers with specific thermal and mechanical properties is an active field of study. core.ac.uk This includes the development of phase-change materials for thermal energy storage, where compounds like n-eicosane (B1172931) are encapsulated to store and release latent heat. rsc.orgresearchgate.net
Furthermore, the unique biological activities of certain eicosene isomers present opportunities in fields like agriculture and medicine. For instance, some eicosenes have been identified as insect pheromones, suggesting potential applications in pest management. Others have shown antimicrobial properties, opening avenues for the development of new therapeutic agents. mdpi.com The continued exploration of these biological roles could lead to novel and valuable applications.
Interactive Data Tables
Table 1: Industrial Applications of C20-C24 Alkenes
| Application | Alkene Type | Key Function |
|---|---|---|
| Synthetic Lubricants (PAOs) | Linear Alpha-Olefins | Monomer in polymerization |
| Detergents & Surfactants | Linear Alpha-Olefins | Raw material for production |
| Plastic Additives | Linear Alpha-Olefins | Antioxidants and stabilizers |
| Motor Oils & Greases | Branched Alkenes | Viscosity index improver, lubricity enhancer |
| Synthetic Rubber & Elastomers | Branched Alkenes | Intermediate in synthesis |
Table 2: Physical Properties of Eicosene Isomers
| Property | 1-Eicosene (B165122) | (E)-3-Eicosene | General Branched Alkenes (C20-24) |
|---|---|---|---|
| Molecular Formula | C₂₀H₄₀ ontosight.ai | C₂₀H₄₀ | C₂₀H₄₀ - C₂₄H₄₈ |
| Appearance | Colorless, oily liquid ontosight.ai | Not specified | High-viscosity liquids or solids ontosight.ai |
| Boiling Point | 151°C (at 1.5 Torr) | Not specified | Generally lower than linear counterparts ontosight.ai |
| Melting Point | 28.5°C | Not specified | Varies with branching |
| Density | 0.815 g/cm³ at 36°C | Not specified | Not specified |
Properties
CAS No. |
114553-50-3 |
|---|---|
Molecular Formula |
C14H18FNO4 |
Synonyms |
EICOSENE,BRANCHEDANDLINEAR |
Origin of Product |
United States |
Synthetic Methodologies for Branched and Linear Eicosenes
Oligomerization and Polymerization Approaches to Eicosene Production
Oligomerization and polymerization of smaller alkenes, particularly ethylene (B1197577), represent a fundamental and industrially significant route to higher olefins like eicosene. These processes involve the catalytic linking of monomer units to form longer chains. The choice of catalyst and reaction conditions plays a pivotal role in determining the molecular weight distribution, degree of branching, and isomer distribution of the final product.
Catalytic Oligomerization of Lower Alkenes (e.g., Ethylene) to Eicosene Isomers
The catalytic oligomerization of ethylene is a primary method for producing linear alpha-olefins (LAOs), including 1-eicosene (B165122). This process typically yields a distribution of olefins with varying chain lengths. By carefully selecting the catalyst and controlling the reaction parameters, the process can be optimized to favor the production of the C20 fraction. Various catalytic systems, often based on transition metals, are employed to achieve this transformation. The resulting product is typically a mixture of isomers, which may require further separation and purification to isolate the desired eicosene isomer.
Application of Ziegler-Natta and Metallocene Catalysts in Eicosene Synthesis
Ziegler-Natta and metallocene catalysts are cornerstone technologies in the field of olefin polymerization and oligomerization.
Ziegler-Natta catalysts , traditionally composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are highly effective in polymerizing ethylene to produce linear and branched polyolefins. By modifying the catalyst composition and reaction conditions, the chain growth can be controlled to yield oligomers in the eicosene range. These catalysts often produce a broader molecular weight distribution and can introduce branching into the hydrocarbon chain.
Metallocene catalysts , on the other hand, are organometallic compounds characterized by a transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl (B1206354) ligands. A key advantage of metallocene catalysts is their single-site nature, which leads to a more uniform catalytic environment. This uniformity allows for precise control over the molecular architecture of the resulting olefins, leading to products with a narrow molecular weight distribution and a more defined structure, including linear eicosenes. The properties of the resulting eicosenes can be fine-tuned by modifying the ligand structure of the metallocene catalyst.
| Catalyst Type | Key Features | Typical Product Characteristics |
| Ziegler-Natta | Multi-sited, heterogeneous or homogeneous | Broader molecular weight distribution, potential for branching |
| Metallocene | Single-sited, homogeneous | Narrow molecular weight distribution, high linearity, tunable structure |
Selective Synthesis of Linear Alpha-Eicosenes via Oligomerization
The selective synthesis of linear alpha-eicosenes (1-eicosene) is highly desirable for many applications. This is typically achieved through ethylene oligomerization using specific catalytic systems designed to promote the formation of terminal double bonds and minimize isomerization. Catalysts based on metals like nickel, cobalt, and iron, often with specialized ligands, have been developed for this purpose. The reaction mechanism involves the repeated insertion of ethylene molecules into a metal-hydride or metal-alkyl bond, followed by a chain termination step (β-hydride elimination) that releases the linear alpha-olefin. The selectivity towards 1-eicosene is influenced by factors such as catalyst structure, temperature, pressure, and reaction time.
Mechanisms of Carbon-Carbon Bond Formation in Eicosene Oligomerization
The fundamental process in alkene oligomerization is the formation of new carbon-carbon bonds. The most widely accepted mechanism for transition metal-catalyzed oligomerization is the Cossee-Arlman mechanism. This mechanism involves the following key steps:
Coordination: An ethylene molecule coordinates to the vacant site of the active metal center.
Insertion: The coordinated ethylene molecule inserts into the existing metal-alkyl bond, extending the hydrocarbon chain by two carbon atoms.
Chain Propagation: The process of coordination and insertion repeats, leading to further chain growth.
Chain Termination: The growing chain is displaced from the metal center, typically through a process called β-hydride elimination. This step regenerates the active catalyst and releases the final olefin product, in this case, an eicosene molecule.
The regioselectivity of ethylene insertion and the rate of β-hydride elimination relative to chain propagation are critical factors that determine the linearity and molecular weight of the resulting eicosene.
Olefin Metathesis and Cross-Coupling Strategies
Olefin metathesis is a powerful synthetic tool that allows for the rearrangement of carbon-carbon double bonds. This catalytic reaction can be employed to synthesize specific eicosene isomers from other alkenes through the scission and reformation of double bonds. Cross-coupling reactions, while distinct, can also be utilized to construct the C20 backbone of eicosene from smaller precursor molecules.
Ruthenium, Molybdenum, and Tungsten Catalysts in Eicosene Metathesis
Catalysts based on ruthenium, molybdenum, and tungsten are the most prominent and effective for olefin metathesis reactions.
Ruthenium-based catalysts , such as the Grubbs' catalysts, are known for their excellent functional group tolerance and stability in air and moisture. nih.gov These catalysts are highly versatile and can be used in various metathesis reactions, including cross-metathesis, to produce substituted and functionalized eicosenes. For instance, the cross-metathesis of two different alkenes can be strategically employed to construct a C20 chain with a specific substitution pattern.
Molybdenum and Tungsten-based catalysts , often referred to as Schrock catalysts, are generally more reactive than their ruthenium counterparts, particularly for sterically hindered olefins. mit.educhimia.ch These catalysts are highly effective in promoting metathesis reactions with high turnover numbers and can be used to synthesize a wide range of eicosene isomers. However, they are typically more sensitive to air and moisture, requiring more stringent reaction conditions.
The choice of catalyst depends on the specific starting materials and the desired eicosene product. For example, the cross-metathesis of 1-decene (B1663960), a C10 alpha-olefin, could theoretically be used to produce 9-octadecene (B1240498) (a C18 internal olefin) and ethylene, or under different conditions, could potentially lead to the formation of C20 olefins through self-metathesis or subsequent oligomerization of the initial products. A more direct, though theoretical, cross-metathesis approach could involve reacting a C10 and a C12 alkene to generate a C20 internal olefin.
| Catalyst Metal | Key Characteristics | Common Applications in Alkene Synthesis |
| Ruthenium | High functional group tolerance, air and moisture stable | Cross-metathesis for functionalized alkenes, ring-closing metathesis |
| Molybdenum | High reactivity, good for sterically hindered alkenes | High turnover metathesis, synthesis of complex alkenes |
| Tungsten | High reactivity, similar to Molybdenum | Alkyne metathesis, highly active olefin metathesis |
The synthesis of branched and linear eicosenes can be achieved through a variety of powerful synthetic methodologies. Oligomerization of ethylene using Ziegler-Natta and metallocene catalysts provides a direct route to these C20 olefins, with metallocenes offering greater control over the molecular architecture. Olefin metathesis, facilitated by sophisticated ruthenium, molybdenum, and tungsten catalysts, offers a versatile platform for the construction of specific eicosene isomers through the strategic cleavage and reformation of carbon-carbon double bonds. The continued development of these catalytic systems will undoubtedly lead to even more efficient and selective methods for the synthesis of this important class of hydrocarbons.
Stereo- and Regioselective Olefin Metathesis for Eicosene Isomers
Olefin metathesis has become a powerful tool for the construction of carbon-carbon double bonds, offering significant control over the geometry (stereoselectivity) and position (regioselectivity) of the resulting alkene. researchgate.net This is particularly relevant for synthesizing specific isomers of branched and linear eicosenes. The reaction involves the redistribution of alkylidene fragments between two alkene molecules, mediated by metal-alkylidene catalysts, most notably those based on ruthenium and molybdenum. duke.edu
The stereochemical outcome of the metathesis reaction—whether a Z (cis) or E (trans) isomer is formed—can be directed by the catalyst design. duke.edu For instance, the development of Z-selective ruthenium catalysts has made specific Z-eicosene isomers more accessible. researchgate.net Stereoretentive metathesis, utilizing specialized ruthenium dithiolate catalysts, allows the stereochemistry of the starting alkene to be preserved in the product. beilstein-journals.org This means a Z-alkene precursor will yield a Z-eicosene product, and an E-alkene will yield an E-eicosene, with high fidelity (typically >95:5). beilstein-journals.org
The synthesis of a linear eicosene, such as 10-eicosene, can be achieved via the cross-metathesis of two smaller 1-alkenes, like 1-undecene. Similarly, branched eicosenes can be synthesized by selecting appropriately substituted alkene precursors. The choice of catalyst is crucial for controlling both the product's stereochemistry and preventing unwanted side reactions. researchgate.netrsc.org
Table 1: Overview of Olefin Metathesis Catalysts and Selectivity
| Catalyst Type | Common Metals | Typical Selectivity | Key Features |
|---|---|---|---|
| Grubbs' Catalysts | Ruthenium (Ru) | Generally E-selective (thermodynamic product) | High functional group tolerance; commercially available. |
| Hoveyda-Grubbs Catalysts | Ruthenium (Ru) | Generally E-selective; some Z-selective variants exist | Enhanced stability and recyclability. |
| Schrock Catalysts | Molybdenum (Mo), Tungsten (W) | Can be highly Z-selective (kinetic product) | Very high activity but sensitive to air and functional groups. |
| Ruthenium Dithiolate Catalysts | Ruthenium (Ru) | Stereoretentive (preserves starting material stereochemistry) | Enables kinetic production of pure Z- or E-alkenes. beilstein-journals.org |
Precursor Coupling Reactions (e.g., Wittig, Negishi) in Eicosene Synthesis
Cross-coupling reactions provide a robust framework for constructing the C20 backbone of eicosenes by forming new carbon-carbon bonds. These methods typically involve coupling an organometallic reagent with an organic halide.
The Wittig reaction is a classic method for creating alkenes by reacting an aldehyde or ketone with a phosphonium (B103445) ylide. To synthesize a linear eicosene, one could react a C10 aldehyde (decanal) with a C10 phosphonium ylide. A key advantage of the Wittig reaction is that the position of the new double bond is unambiguously determined. The stereoselectivity can be influenced by the nature of the ylide; unstabilized ylides tend to favor the formation of Z-alkenes, whereas stabilized ylides generally yield E-alkenes.
The Negishi cross-coupling reaction offers a powerful and versatile alternative, involving the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net This reaction is known for its broad scope and high tolerance for various functional groups. researchgate.net For the synthesis of an eicosene isomer, a C10 alkenyl halide could be coupled with a C10 alkylzinc reagent, or vice versa. The stereochemistry of the alkenyl precursor is typically retained during the coupling process, allowing for the synthesis of stereochemically pure e.g., (E)- or (Z)-eicosenes. nih.gov Recent advancements have further expanded the utility of the Negishi reaction, enabling C(sp²)–C(sp³) bond formation under mild conditions. beilstein-journals.orgnih.gov
Table 2: Comparison of Wittig and Negishi Reactions for Eicosene Synthesis
| Feature | Wittig Reaction | Negishi Coupling |
|---|---|---|
| Precursors | Aldehyde/Ketone + Phosphonium Ylide | Organozinc Reagent + Organic Halide |
| Catalyst | None (stoichiometric) | Palladium (Pd) or Nickel (Ni) |
| Stereocontrol | Dependent on ylide stability and reaction conditions | Generally high retention of precursor stereochemistry |
| Functional Group Tolerance | Moderate; sensitive to acidic protons | High; tolerates a wide range of functional groups. researchgate.net |
| Key Advantage | Unambiguous double bond placement | Broad scope and mild reaction conditions. researchgate.netbeilstein-journals.org |
Reduction and Dehydrogenation Methodologies
Partial Hydrogenation of Eicosynes to Eicosenes
The partial reduction of an alkyne (triple bond) to an alkene (double bond) is a direct method for synthesizing eicosenes from corresponding eicosyne precursors. Stereocontrol is a critical aspect of this transformation.
To produce a Z (cis)-eicosene, the hydrogenation is typically carried out using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). This deactivation of the catalyst prevents over-reduction to the corresponding eicosane (B133393) (single bond) and ensures a syn-addition of hydrogen across the triple bond, resulting in the cis-alkene.
Conversely, to obtain an E (trans)-eicosene, a dissolving metal reduction is commonly employed. This reaction uses sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. The mechanism involves a radical anion intermediate that preferentially adopts a more stable trans-configuration before the second electron and proton transfer steps occur.
Catalytic Dehydrogenation of Eicosane Isomers
Eicosenes can be synthesized by the catalytic dehydrogenation of their saturated counterparts, eicosanes. This process is an endothermic reaction that requires high temperatures and is favored by low pressures. ou.edu It involves removing hydrogen from the alkane backbone to introduce a double bond.
Common catalysts for this process include platinum-based (e.g., Pt-Sn) and chromium oxide-based systems supported on materials like alumina. ou.edu While effective, this method faces challenges. The high temperatures required can lead to side reactions such as cracking (C-C bond cleavage) and skeletal isomerization. ou.edunih.gov Furthermore, the reaction is reversible, and catalyst deactivation due to coking is a common issue. mdpi.com The choice of catalyst and reaction conditions is therefore critical to maximize the yield of the desired eicosene isomer and minimize byproducts. ou.edu
Stereocontrol in Hydrogenation Reactions for Eicosene Isomer Production
Achieving stereocontrol during hydrogenation is essential for producing specific eicosene isomers. nih.gov As mentioned, the partial hydrogenation of eicosynes can be directed to yield either Z- or E-alkenes with high selectivity based on the choice of catalyst system.
In the context of hydrogenating a substrate that already contains chiral centers, the delivery of hydrogen can be influenced by the existing stereochemistry of the molecule. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon typically involves the cis-addition of hydrogen to the sterically most accessible face of the double bond. youtube.com However, achieving a thermodynamically favored product when the kinetic pathway is sterically hindered presents a challenge. nih.gov Specialized catalytic systems, sometimes involving iridium catalysts, can overcome these steric biases to produce the more stable thermodynamic isomer. nih.govnih.gov This level of control is crucial in the synthesis of complex branched eicosenes where multiple stereocenters may be present.
Green Chemistry Approaches and Sustainable Eicosene Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of commodity and specialty chemicals, including eicosenes, to reduce environmental impact. fq-unam.org This involves designing processes that minimize waste, reduce energy consumption, and utilize renewable resources. purkh.com
Key green chemistry strategies applicable to eicosene synthesis include:
Use of Renewable Feedstocks : Instead of relying solely on petroleum-based precursors, there is growing interest in using biomass-derived starting materials. purkh.com For example, long-chain fatty acids obtained from plant oils can be chemically modified to produce eicosenes.
Catalysis : The shift from stoichiometric reagents (like those in a classic Wittig reaction) to catalytic methods (like olefin metathesis or Negishi coupling) is a core principle of green chemistry. shodhsagar.comijnc.ir Catalytic processes reduce waste by generating fewer byproducts and allowing for lower energy consumption. purkh.com
Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Metathesis reactions, for instance, can have a high atom economy, especially in ring-closing applications.
Safer Solvents : The replacement of hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly improve the sustainability of a synthesis. fq-unam.org
By integrating these principles, the chemical industry can develop more sustainable and environmentally responsible pathways for the production of branched and linear eicosenes. purkh.comshodhsagar.com
Advanced Analytical and Spectroscopic Characterization of Eicosene Isomers
Mass Spectrometry for Eicosene Structural Elucidation
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of organic compounds, providing information on molecular weight and fragmentation patterns that serve as a molecular fingerprint. wikipedia.org When coupled with gas chromatography (GC-MS), it is a powerful tool for analyzing complex eicosene mixtures.
Electron Ionization (EI): This is the most common ionization technique used in GC-MS. High-energy electrons (typically 70 eV) bombard the molecule, causing the ejection of an electron to form a molecular ion (M•+). libretexts.org The molecular ion for eicosene would have a mass-to-charge ratio (m/z) of 280. However, EI imparts significant internal energy, leading to extensive fragmentation. nih.gov For long-chain alkenes like eicosene, the molecular ion peak can be weak or entirely absent. ic.ac.ukshimadzu.com The fragmentation pattern is characterized by a series of ions separated by 14 Da (corresponding to CH₂ groups), with prominent peaks from the CnH2n-1 and CnH2n ion series. ic.ac.uk While this pattern confirms the compound as a long-chain alkene, double bond migration after ionization can make it difficult to distinguish positional isomers. ic.ac.uk For branched eicosenes, fragmentation occurs preferentially at the branching points due to the formation of more stable secondary or tertiary carbocations. youtube.comyoutube.com
Chemical Ionization (CI): In contrast to EI, CI is a "softer" ionization technique that results in less fragmentation. youtube.com The sample molecules are ionized through reactions with reagent gas ions (e.g., from methane). This process typically forms a protonated molecule [M+H]⁺ (m/z 281 for eicosene) or a dehydride molecule [M-H]⁺ (m/z 279). shimadzu.com The primary advantage of CI is that it almost always produces an abundant ion indicative of the molecular weight, which is crucial for identifying compounds like eicosene where the EI molecular ion may be missing. shimadzu.com
Table 2: Comparison of EI and CI Mass Spectrometry for a Hypothetical Eicosene Isomer
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Primary Ion | Molecular Ion (M•+), m/z 280 (often weak or absent) | Protonated Molecule [M+H]⁺, m/z 281 (typically strong) |
| Fragmentation | Extensive, complex fragmentation pattern | Minimal fragmentation |
| Key Information | Structural information from fragment patterns (e.g., branching) | Confirms molecular weight |
| Utility for Isomers | Can help identify branching, but positional isomers are difficult | Primarily confirms all isomers share the same molecular weight |
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the specific structure of an isomer by performing multiple stages of mass analysis. wikipedia.orgnationalmaglab.orgnih.gov In a typical MS/MS experiment, a precursor ion (e.g., the molecular ion or a primary fragment ion of an eicosene isomer) is selected in the first mass analyzer. This selected ion is then passed into a collision cell where it undergoes collision-induced dissociation (CID), breaking it into smaller product ions. The second mass analyzer then scans these product ions, generating a product ion spectrum. youtube.com
This technique is particularly valuable for identifying the location of alkyl branches along the main carbon chain of an eicosene. osti.gov The fragmentation patterns in the product ion spectrum are directly related to the structure of the selected precursor ion. Cleavage occurs preferentially at and adjacent to the branching point. By analyzing the masses of the resulting product ions, the position of the methyl, ethyl, or other alkyl group can be precisely determined. For example, the fragmentation of a 3-methylicosene precursor ion would yield a different set of product ions compared to a 5-methylicosene, allowing for their unambiguous differentiation. osti.gov
Table 3: Hypothetical MS/MS Fragmentation for Branching Point ID of 5-Methylnonadec-1-ene
| Precursor Ion (m/z) | Collision-Induced Dissociation (CID) | Major Product Ions (m/z) | Structural Inference |
| 280 (M•+) | Fragmentation at C4-C5 and C5-C6 bonds | 71, 209 | Cleavage on either side of the C5 branch point |
| 280 (M•+) | Fragmentation at C5-C6 bond with H-rearrangement | 210 | Loss of a C6H12 neutral fragment |
| 280 (M•+) | Fragmentation at C4-C5 bond with H-rearrangement | 72 | Formation of a C5H12 fragment ion |
High-Resolution Mass Spectrometry for Isomeric Differentiation
High-resolution mass spectrometry (HRMS) is a powerful technique for differentiating eicosene isomers by providing highly accurate mass measurements, which can help in determining the elemental composition of fragment ions. When coupled with various fragmentation techniques, HRMS can reveal subtle structural differences between isomers that are otherwise indistinguishable by their molecular weight alone.
The fragmentation of eicosene isomers in the mass spectrometer is highly dependent on their structure. Linear eicosenes typically show a fragmentation pattern characterized by the loss of alkyl radicals, resulting in a series of peaks separated by 14 Da (corresponding to CH₂ groups). The relative intensities of these fragment ions can provide information about the position of the double bond.
Branched eicosenes, on the other hand, exhibit more complex fragmentation patterns. Cleavage is favored at the branching points due to the formation of more stable secondary or tertiary carbocations. By carefully analyzing the masses and abundances of these fragment ions, the location and nature of the branching can be deduced.
To enhance isomeric differentiation, various tandem mass spectrometry (MS/MS) techniques are employed. These methods involve the isolation of a specific precursor ion (e.g., the molecular ion of an eicosene isomer) and its subsequent fragmentation through collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or ultraviolet photodissociation (UVPD). The resulting product ion spectra are often unique to a specific isomer, acting as a molecular fingerprint. For instance, the position of a double bond or a branch point can significantly influence the fragmentation pathways, leading to distinct product ions or different relative abundances of common fragments.
Table 1: Common Fragment Ions in Mass Spectra of Eicosene Isomers This table is interactive. Click on the headers to sort the data.
| Fragment Type | Description | Typical m/z values | Structural Information Provided |
|---|---|---|---|
| Alkyl Cations (CnH2n+1)+ | Formed by cleavage of C-C bonds. | 43, 57, 71, 85... | General hydrocarbon structure. |
| Alkenyl Cations (CnH2n-1)+ | Formed by cleavage adjacent to the double bond. | 41, 55, 69, 83... | Location of the double bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Eicosene Stereochemistry and Positional Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including the complex mixtures of eicosene isomers. NMR provides precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships, which is crucial for determining stereochemistry and positional isomerism.
The chemical shift of a proton (¹H) or carbon (¹³C) nucleus in an NMR spectrum is highly sensitive to its local electronic environment. For eicosene isomers, the position of the double bond significantly influences the chemical shifts of the vinylic and allylic protons and carbons. Similarly, the presence of branching creates unique chemical shifts for the methine, methylene, and methyl groups at and near the branch point.
Spin-spin coupling, observed as splitting of NMR signals, provides information about the connectivity of atoms. The magnitude of the coupling constant (J-value) between adjacent protons can help determine the stereochemistry of the double bond (cis or trans). For example, the vicinal coupling constant for trans-alkenes is typically in the range of 12-18 Hz, while for cis-alkenes it is around 6-12 Hz.
One- and Two-Dimensional NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC) for Eicosene Structure Assignment
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of eicosene isomers.
¹H NMR: Provides information on the number and type of different proton environments in the molecule. The integration of the signals corresponds to the relative number of protons of each type.
¹³C NMR: Shows the number of different carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can distinguish between CH, CH₂, and CH₃ groups.
Correlation Spectroscopy (COSY): A 2D experiment that reveals proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of the carbon skeleton.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful 2D technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for connecting different structural fragments of a molecule and for identifying quaternary carbons.
By systematically analyzing the data from these experiments, a detailed picture of the molecular structure of an eicosene isomer, including the position of the double bond and the branching pattern, can be constructed.
Table 2: Typical NMR Chemical Shift Ranges for Eicosene Isomers This table is interactive. Explore the data by filtering or sorting.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Vinylic (=C-H) | 4.9 - 5.8 | 110 - 140 |
| Allylic (C=C-CH ) | 1.9 - 2.2 | 20 - 40 |
| Aliphatic (CH, CH₂, CH₃) | 0.8 - 1.8 | 10 - 40 |
Advanced NMR Pulse Sequences for Complex Branched Eicosenes
For highly complex branched eicosenes, where significant signal overlap occurs in standard 1D and 2D NMR spectra, more advanced pulse sequences are required to resolve ambiguities. Techniques such as 1D and 2D Total Correlation Spectroscopy (TOCSY) can be used to identify all protons within a spin system, which is particularly useful for elucidating the structure of long alkyl chains.
Furthermore, advanced techniques like Adiabatic HSQC and HMBC can provide improved signal resolution and sensitivity. For stereochemical analysis, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, can be employed to determine the spatial proximity of protons, which can help in assigning the relative stereochemistry at chiral centers in branched eicosenes.
Integrated Analytical Platforms and Data Science in Eicosene Research
The comprehensive analysis of eicosene isomers often necessitates an integrated approach, combining data from multiple analytical platforms. For instance, the coupling of gas chromatography (GC) with both high-resolution mass spectrometry (GC-HRMS) and NMR spectroscopy (GC-NMR) can provide complementary information for a single sample. GC separates the individual isomers, which are then characterized by MS and NMR.
The large and complex datasets generated by these techniques are increasingly being analyzed using data science and machine learning approaches. Chemometric methods can be used to identify patterns in the data that correlate with specific isomeric structures. For example, machine learning models can be trained on libraries of mass spectra or NMR spectra of known eicosene isomers to predict the structure of unknown isomers in a mixture. This data-driven approach can significantly accelerate the process of isomer identification and characterization in complex samples, such as those found in petroleum and lubricant analysis.
Industrial Applications and Performance Research of Eicosene Derived Materials
Eicosenes as Monomers and Building Blocks for Polymer Science
Eicosenes, as long-chain alpha-olefins, represent valuable monomers and building blocks in polymer science. Their incorporation into polymer chains can impart specific properties such as hydrophobicity, flexibility, and modified thermal characteristics. The use of both linear and branched eicosenes allows for the tailoring of polymer microstructures to meet the demands of various applications, from industrial lubricants to specialty cosmetics.
Polyalphaolefin (PAO) Production from Branched Eicosenes and Their Copolymers
Polyalphaolefins (PAOs) are synthetic hydrocarbons that have become essential base stocks for high-performance lubricants. ppor.azmarketpublishers.com The synthesis of PAOs typically involves the catalytic oligomerization of linear alpha-olefins (LAOs), with monomers ranging from 1-octene (B94956) to 1-dodecene (B91753) being the most commonly used feedstocks. google.comcpchem.com While the use of alpha-olefins up to C20 is technically feasible, the primary focus of industrial production has been on the shorter-chain olefins. ppor.azgoogle.com
Research into the incorporation of longer-chain olefins, such as those derived from the dimerization of 1-decene (B1663960) to form C20 olefins, has been explored to create PAOs with specific properties. In one study, 1-decene dimers were copolymerized with 1-decene using a TiCl4/Et2AlCl catalyst. The resulting copolymers were primarily composed of trimers and tetramers of the original 1-decene monomer. acs.org This process demonstrates a method for integrating C20 olefins into the PAO structure, which can influence the final properties of the lubricant base stock. The use of such branched C20 olefins can impact the viscosity, pour point, and thermal stability of the resulting PAO. acs.org
The oligomerization process for PAOs can be catalyzed by various systems, including boron trifluoride catalysts, which are known to induce skeletal branching. google.com This branching is a critical factor in determining the performance characteristics of the lubricant, as it affects properties like viscosity index and low-temperature fluidity. While excessive branching can lead to reduced oxidative stability due to the formation of tertiary hydrogens, controlled branching is desirable for optimal lubricant performance. google.comdtic.mil
A molecular dynamics simulation study investigated the lubrication performance of various poly-alpha-olefin molecules, including a C20 isoparaffin (C20Iso). The study found that the C20Iso molecule demonstrated excellent performance in both load-bearing and friction reduction, highlighting the potential for specifically structured C20 hydrocarbons in high-performance lubricant applications. mdpi.com
Co-polymerization of Eicosenes with Other Olefins for Tailored Properties
The co-polymerization of eicosene with other monomers is a versatile method for creating polymers with customized properties for specific applications. A notable example of this is the co-polymerization of 1-eicosene (B165122) with vinylpyrrolidone to produce VP/Eicosene Copolymer. This copolymer finds extensive use in the cosmetics and personal care industry.
VP/Eicosene Copolymer is valued for its film-forming properties, creating a supple and continuous layer on the skin or hair. This film has water-binding capabilities, resulting in a silky and smooth feel. Its hydrophobic nature makes it a key ingredient in water-resistant sunscreens, where it helps the sunscreen adhere to the skin and resist breaking down in water. In addition to its film-forming abilities, VP/Eicosene Copolymer also functions as a binding agent in solid cosmetic products and as a viscosity-controlling agent in liquid formulations.
The properties of VP/Eicosene Copolymer are summarized in the table below:
| Property | Description |
| Film-Forming Agent | Forms a cohesive, water-binding layer on skin and hair. |
| Binding Agent | Holds ingredients together in compressed cosmetic products. |
| Viscosity Control | Increases the thickness of liquid formulations for better application. |
| Enhanced Sunscreen Performance | Improves the water resistance and adherence of sunscreens. |
| Pigment Distribution | Aids in the even spread of pigments and enhances gloss in lipsticks. |
Research into Eicosene-Based Lubricant Additives and Base Stocks
Eicosenes and their derivatives are being investigated for their potential as high-performance lubricant additives and base stocks. Their long-chain structure and the presence of a double bond allow for chemical modifications to enhance lubricant properties.
Structure-Performance Relationships of Eicosene-Derived Lubricants
The molecular structure of a lubricant base oil is a primary determinant of its performance characteristics. For eicosene-derived lubricants, key structural features that influence performance include chain length, the degree and type of branching, and the presence of functional groups.
A molecular dynamics simulation study provided insights into the structure-performance relationship of a branched C20 paraffin (B1166041) (C20Iso), which can be considered a hydrogenated form of a branched eicosene. The study revealed that the C20Iso molecule exhibited superior load-bearing and friction-reducing properties compared to other simulated PAO molecules. mdpi.com This suggests that the specific branching pattern of a C20 hydrocarbon can lead to enhanced lubrication performance. The molecules with an "Iso" structure, characterized by branching near the end of the carbon chain, were found to have the highest oil film thickness and the best load-bearing capabilities. mdpi.com
In general, for hydrocarbon-based lubricants, the following structure-property relationships are observed:
Viscosity: Increases with molecular weight and can be influenced by the degree of branching.
Viscosity Index (VI): Generally improves with increasing chain length and specific types of branching that reduce the impact of temperature on viscosity.
Pour Point: The presence of branching can disrupt the crystallization process, leading to lower pour points and improved low-temperature fluidity.
Oxidative Stability: Reduced by the presence of tertiary hydrogens, which are more susceptible to oxidation. Therefore, the type and location of branching are critical. google.com
The table below summarizes the simulated performance of the C20Iso molecule in comparison to other structures. mdpi.com
| Molecular Structure | Load-Bearing Performance | Friction Reduction Performance |
| C20Iso | Excellent | Excellent |
| C30Iso | Good | Good |
| C40Iso | Moderate | Moderate |
Chemical Modifications of Eicosenes for Enhanced Lubricant Properties (e.g., Viscosity, Stability)
The double bond in eicosene provides a reactive site for various chemical modifications to enhance its properties as a lubricant base stock or additive. These modifications aim to improve viscosity, viscosity index, thermal and oxidative stability, and other performance characteristics.
One common approach for improving the properties of olefin-based lubricants is hydrogenation . This process saturates the double bonds, converting the eicosene into eicosane (B133393). Hydrogenation significantly improves the thermal and oxidative stability of the molecule by removing the reactive olefinic group. ppor.az
Another important chemical modification is epoxidation . The double bond in eicosene can be converted to an epoxide ring. This introduces a polar functional group that can improve lubricity and serve as an intermediate for further chemical transformations. Epoxidized vegetable oils, which contain long-chain fatty acids similar in length to eicosene, have been shown to be valuable starting materials for producing a variety of biolubricants and additives. mdpi.com
The epoxide ring can be subsequently opened with various nucleophiles to introduce different functional groups, leading to the synthesis of polyols, esters, and ethers with tailored lubricant properties. For example, the ring-opening of epoxidized fatty esters with organic acids can produce derivatives with improved pour points and thermo-oxidative stability. mdpi.com
General chemical modifications applicable to long-chain olefins like eicosene for lubricant applications are outlined in the table below:
| Modification | Purpose | Resulting Structure |
| Hydrogenation | Improve thermal and oxidative stability | Saturated hydrocarbon (eicosane) |
| Epoxidation | Introduce polarity, intermediate for further synthesis | Epoxidized eicosene |
| Esterification (of epoxidized eicosene) | Improve lubricity, viscosity, and low-temperature properties | Diesters, polyesters |
| Alkylation | Introduce branching to improve low-temperature properties | Branched eicosane derivatives |
Eicosenes in Specialty Chemical Synthesis
The reactivity of the double bond in eicosenes makes them valuable starting materials for the synthesis of a variety of specialty chemicals. Their long carbon chain also imparts unique physical properties to the resulting molecules.
C18-C20 olefins are utilized as intermediates in the synthesis of several important industrial products:
Drilling Fluids: In off-shore oil exploration, longer-chain olefins are used in the formulation of drilling fluids, where they contribute to the rheological properties and stability of the fluid.
Lube Oil Additives: Eicosenes can be functionalized to produce additives for lubricants that enhance properties such as detergency, dispersancy, and anti-wear performance.
Epoxides: The epoxidation of eicosene produces eicosene oxide, which can be used as a reactive intermediate in the production of epoxy resins and polyurethanes.
Plasticizers: Chlorinated long-chain olefins, including those derived from eicosene, can be used as plasticizers for polymers like PVC.
Fire Retardant Agents: Eicosene can be a precursor in the synthesis of certain fire-retardant chemicals.
Furthermore, C20-C24 olefins find application in wax-related products, such as candles, coatings for boards and boxes, and polishes. They are also used in the formulation of metalworking fluids. The synthesis of light olefins from various feedstocks is a major area of research in the chemical industry, and while eicosene is not a "light" olefin, the chemical transformations it can undergo are part of the broader field of olefin chemistry. rsc.org
The general applications of C20+ alpha-olefins in specialty chemical synthesis are summarized below:
| Application Area | Specific Use |
| Oilfield Chemicals | Components of drilling fluids |
| Lubricants | Intermediates for lube oil additives |
| Polymers | Intermediates for epoxides (epoxy resins, polyurethanes) |
| Plastics | Intermediates for chlorinated plasticizers |
| Specialty Waxes | Wax replacements in candles, coatings, and polishes |
| Metalworking | Components of metalworking fluids |
Synthesis of Eicosene-Functionalized Surfactants and Detergents
The synthesis of surfactants and detergents from eicosene, both branched and linear, involves the introduction of a hydrophilic head group to the hydrophobic eicosene tail. This process leverages the reactivity of the double bond in eicosene or functional groups introduced elsewhere in the molecule. The choice of synthesis route and reactants determines the type of surfactant produced—anionic, cationic, nonionic, or zwitterionic—and its subsequent performance characteristics.
A common strategy for producing anionic surfactants is through the sulfonation of the eicosene chain. For instance, linear alkylbenzene sulfonates (LAS), a widely used class of anionic surfactants, are synthesized via the Friedel-Crafts alkylation of benzene (B151609) with long-chain olefins, followed by sulfonation. neutronco.com A similar principle can be applied to eicosene, where it serves as the alkylating agent.
Nonionic surfactants are often produced through alkoxylation, where ethylene (B1197577) oxide or propylene (B89431) oxide is added to a hydrophobic molecule. neutronco.com For eicosene, this would typically involve a two-step process: first, the conversion of eicosene to an alcohol or another functional group that can initiate the alkoxylation reaction, and second, the reaction with the alkoxylating agent.
The synthesis of surfactants from bioderivable sources is also a growing area of research. whiterose.ac.uk While not directly starting from eicosene, these methods often involve the esterification of fatty alcohols, which can be produced from the hydrogenation of eicosene-derived ketones. whiterose.ac.uk This approach offers a more sustainable route to producing biodegradable surfactants.
The table below summarizes various synthetic routes for producing surfactants, which can be adapted for eicosene as the hydrophobic starting material.
| Surfactant Type | General Synthesis Route | Key Reactants with Eicosene Derivative | Potential Eicosene-Derived Surfactant |
|---|---|---|---|
| Anionic | Sulfonation of an alkylbenzene | Eicosylbenzene, Sulfuric Acid/Sulfur Trioxide | Eicosylbenzene Sulfonate |
| Nonionic | Alkoxylation of a fatty alcohol | Eicosanol, Ethylene Oxide/Propylene Oxide | Eicosyl Alcohol Ethoxylate |
| Cationic | Quaternization of a fatty amine | Eicosylamine, Alkyl Halide | Quaternary Eicosylammonium Halide |
| Amphoteric | Carboxylation of a fatty amine derivative | N-eicosyl-1,3-diaminopropane, Chloroacetic Acid | Eicosyl Amphoacetate |
Eicosene as an Intermediate in Adhesives and Sealants Chemistry
Eicosene, with its long alkyl chain and reactive double bond, serves as a valuable intermediate in the synthesis of components for adhesives and sealants. Its incorporation into polymer structures can enhance hydrophobicity, flexibility, and adhesion to low-energy surfaces.
One key application is in the formulation of adhesion promoters. Maleated polymers, for example, are known to improve the adhesion of plastics to various substrates, including metals and fillers. specialchem.comspecialchem.com Eicosene can be functionalized with maleic anhydride (B1165640) through an ene reaction to create an eicosenyl-succinic anhydride. This molecule can then be grafted onto polymer backbones or used as a reactive additive in adhesive formulations. The anhydride group can react with functional groups on the substrate or within the adhesive matrix, such as amines or epoxies, forming strong covalent bonds and improving interfacial adhesion. specialchem.com
The "thiol-ene" reaction is another versatile method for modifying polymers used in adhesives and sealants. researchgate.net This reaction involves the radical-mediated addition of a thiol to a double bond. Eicosene can be incorporated into polymer chains, for instance, through copolymerization, leaving the double bond available for subsequent functionalization via a thiol-ene reaction. This allows for the introduction of a wide range of functional groups that can tailor the properties of the adhesive or sealant, such as cross-linking density, polarity, and reactivity.
The table below outlines potential applications of eicosene as an intermediate in adhesive and sealant chemistry.
| Application Area | Role of Eicosene | Key Chemical Transformation | Resulting Component | Benefit in Formulation |
|---|---|---|---|---|
| Adhesion Promoter | Backbone for a reactive functional group | Ene reaction with maleic anhydride | Eicosenyl-succinic anhydride | Improved bonding to polyolefins and other substrates |
| Polymer Modification | Reactive site for post-polymerization functionalization | Thiol-ene addition of functional thiols | Functionalized poly(eicosene-co-olefin) | Tailorable properties (e.g., cross-linking, polarity) |
| Tackifier Resin Synthesis | Hydrophobic building block | Cationic polymerization or copolymerization | Low molecular weight eicosene-based resins | Enhanced tack and adhesion in pressure-sensitive adhesives |
Functionalization Reactions of Eicosenes for Diverse Chemical Production
The double bond in both linear and branched eicosenes is a key site for a variety of functionalization reactions, enabling the production of a wide range of chemical derivatives with diverse industrial applications. These reactions can be broadly categorized into those that occur at the double bond and those that involve other parts of the molecule.
Reactions at the Double Bond:
Epoxidation: Eicosene can be reacted with peroxy acids to form eicosene oxide. This epoxide is a versatile intermediate that can be hydrolyzed to form diols, which are useful as plasticizers and in the synthesis of polyesters and polyurethanes.
Hydroformylation: The reaction of eicosene with carbon monoxide and hydrogen in the presence of a catalyst yields C21 aldehydes. These aldehydes can be further hydrogenated to produce C21 alcohols, which are used in the production of surfactants and plasticizers.
Polymerization and Copolymerization: Eicosene can be polymerized or copolymerized with other olefins, such as ethylene, to produce polymers with specific properties. For example, the incorporation of eicosene into a polyethylene (B3416737) backbone can introduce long-chain branching, which affects the polymer's rheological and mechanical properties.
Alkylation: Eicosene can be used to alkylate aromatic compounds, such as benzene or phenol, to produce long-chain alkylaromatics. These compounds are precursors for the synthesis of detergents, lubricant additives, and other specialty chemicals.
Other Functionalization Reactions:
While the double bond is the most reactive site, other positions on the eicosene molecule can also be functionalized, particularly in branched isomers. These reactions often require more forcing conditions but can lead to unique and valuable products.
The table below provides a summary of key functionalization reactions of eicosenes and the resulting chemical products.
| Reaction Type | Reactants | Eicosene-Derived Product | Potential Applications |
|---|---|---|---|
| Epoxidation | Eicosene, Peroxy Acid | Eicosene Oxide | Intermediate for diols, polyurethanes, and epoxy resins |
| Hydroformylation | Eicosene, CO, H₂ | C21 Aldehydes and Alcohols | Surfactants, plasticizers |
| Polymerization | Eicosene, Ethylene | Poly(ethylene-co-eicosene) | Specialty polymers with tailored properties |
| Alkylation | Eicosene, Benzene | Eicosylbenzene | Detergents, lubricant additives |
| Thiol-Ene Reaction | Eicosene, Functional Thiol | Functionalized Eicosyl Thioether | Specialty chemicals with tailored functionalities |
Environmental Fate, Biodegradation, and Remediation Studies of Eicosenes
Microbial Degradation Pathways of Branched and Linear Eicosenes
Microbial degradation is a primary mechanism for the removal of eicosenes from the environment. A diverse range of microorganisms has evolved enzymatic machinery to utilize these long-chain alkenes as sources of carbon and energy.
Numerous studies have identified bacteria and fungi capable of degrading long-chain hydrocarbons, including compounds structurally similar to eicosene, such as the C20 alkane, eicosane (B133393). These microorganisms are often isolated from hydrocarbon-contaminated soils and marine sediments. While studies specifically targeting eicosene are limited, the metabolic capabilities of these organisms are highly relevant.
Key microbial genera known for their proficiency in degrading long-chain alkanes and alkenes include Rhodococcus, Pseudomonas, Acinetobacter, Alcanivorax, Geobacillus, Bacillus, and the fungus Trichoderma. For instance, strains of Rhodococcus opacus and Rhodococcus qingshengii have demonstrated the ability to degrade eicosane (C20). Pseudomonas aeruginosa isolated from petroleum-contaminated soil has also shown a high capacity for degrading long-chain alkanes. Fungi, such as Trichoderma sp., can also metabolize eicosane, breaking it down into smaller fatty acids. Microbial consortia, often dominated by families like Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae, can exhibit enhanced degradation capabilities compared to single strains due to synergistic metabolic activities.
Table 1: Key Microbial Species Involved in the Biodegradation of Eicosane (C20) and Other Long-Chain Alkanes/Alkenes
| Microorganism Type | Genus/Species | Substrate(s) | Key Findings |
|---|---|---|---|
| Bacteria | Rhodococcus opacus R7 | n-eicosane (B1172931) (C20) | Degraded 51% of eicosane provided. byjus.com |
| Bacteria | Rhodococcus qingshengii GOMB7 | n-eicosane, tetracosane | Capable of degrading long-chain alkanes under microaerobic conditions. masterorganicchemistry.com |
| Bacteria | Rhodococcus sp. (Antarctic isolates) | n-eicosane (C20), 1-dodecene (B91753) | Utilized a range of alkanes from C6 to C20 as a sole carbon source. lyellcollection.org |
| Bacteria | Pseudomonas aeruginosa DL | Long-chain alkanes | Degraded 81.36% of long-chain alkanes (30,000 mg/kg) in soil over 160 days. organic-chemistry.org |
| Bacteria | Pseudomonas frederiksbergensis | n-alkanes (C10 to C22) | Isolated from a cold environment and capable of mineralizing eicosane. researchgate.net |
| Bacteria | Desulfatibacillum aliphaticivorans | 1-alkenes (C14-C17) | Anaerobic sulfate-reducer that metabolizes 1-alkenes. libretexts.org |
| Bacteria | Geobacillus thermoparaffinivorans | Long-chain n-alkanes (C32, C40) | Thermophilic bacterium with high degradation efficiency for long-chain alkanes. nih.gov |
| Fungi | Trichoderma sp. S019 | n-eicosane (C20) | Achieved 77% degradation in liquid medium and 40% in soil. cityu.edu.hk |
| Consortia | Xanthamonadaceae, Nocardiaceae, Beijerinkiaceae | Alkenes (C6, C10, C16, C20) | These families were dominant in consortia that achieved 60% to 95% biodegradation. newcastle.edu.au |
Microorganisms employ several biochemical strategies to break down alkenes. The specific pathway depends on the organism and the environmental conditions, particularly the availability of oxygen.
Aerobic Catabolism: Under aerobic conditions, the degradation of linear alkenes like 1-eicosene (B165122) is typically initiated by an attack on either the terminal methyl group or the double bond. The most common pathway involves monooxygenase enzymes, such as alkane hydroxylases (AHs), which are also active on alkenes. nih.gov
Terminal Oxidation: An alkane hydroxylase introduces an oxygen atom at the terminal methyl group, forming a primary alcohol (e.g., eicosen-1-ol).
Alcohol and Aldehyde Dehydrogenation: The alcohol is then oxidized to an aldehyde by alcohol dehydrogenase, and subsequently to a fatty acid (eicosenoic acid) by aldehyde dehydrogenase. nih.gov
β-Oxidation: The resulting fatty acid is then catabolized through the β-oxidation pathway, where two-carbon units (acetyl-CoA) are sequentially cleaved off, generating energy and intermediates for cell growth.
Alternatively, some microbes can initiate degradation at the double bond, forming an epoxide which is then hydrolyzed to a diol and further metabolized.
Anaerobic Catabolism: In the absence of oxygen, different mechanisms are required. Studies on sulfate-reducing bacteria like Desulfatibacillum aliphaticivorans have shown that 1-alkenes can be metabolized through two primary routes simultaneously: oxidation of the double bond at the C-1 position and the addition of organic carbons at various positions along the chain. libretexts.org Another well-documented anaerobic pathway for alkanes, which may have parallels for alkenes, is the addition of fumarate (B1241708) to a subterminal carbon atom, which activates the hydrocarbon for subsequent degradation via β-oxidation. frontiersin.org
Environmental Persistence and Transport of Eicosene Isomers in Various Matrices
The persistence of eicosenes in the environment is determined by their susceptibility to degradation processes and their physical-chemical properties, which govern their movement and distribution in air, water, soil, and sediment.
In aquatic and atmospheric environments, eicosenes can be degraded by abiotic processes driven by sunlight and reactive chemical species.
Photodegradation: In surface waters, long-chain alkenes can undergo photodegradation. The rate of this process is dependent on light exposure and the number of double bonds in the molecule, with more unsaturated compounds degrading faster. researchgate.net This suggests that eicosenes, particularly polyunsaturated isomers, could be significantly photodegraded in the sunlit euphotic zone of oceans and lakes. researchgate.net
Atmospheric Oxidation: If volatilized into the atmosphere, the primary degradation pathway for eicosenes is reaction with photochemically produced hydroxyl (OH) radicals. nih.govharvard.edu The atmospheric lifetime of a hydrocarbon is determined by its specific reactivity with the OH radical. nih.gov Alkenes are generally more reactive than their corresponding alkanes due to the presence of the C=C double bond, which is readily attacked by OH radicals. This reaction initiates a complex chain of oxidation events that break the molecule down into smaller, more oxidized compounds like aldehydes and ketones. nih.gov
Ozonolysis: Another significant atmospheric and aquatic oxidation process is ozonolysis, where ozone (O₃) attacks the C=C double bond. masterorganicchemistry.comwikipedia.org This reaction cleaves the bond, typically forming an unstable ozonide intermediate that subsequently decomposes to form smaller carbonyl compounds, such as aldehydes and ketones. organic-chemistry.orglibretexts.org In the case of 1-eicosene, ozonolysis would yield nonadecanal (B95530) and formaldehyde.
The fate of eicosenes in terrestrial and benthic environments is largely controlled by their interaction with solid matrices.
Mobility: Eicosenes, as long-chain hydrocarbons, are characterized by very low water solubility and high hydrophobicity. This leads to strong sorption to organic matter in soil and sediment. frontiersin.org The mobility of a chemical in soil is often described by the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com Chemicals with high Koc values are strongly adsorbed and have low mobility. While a specific Koc for eicosene is not readily available, it is expected to be high, indicating that eicosenes will not readily leach through the soil profile into groundwater but will remain concentrated in the upper soil horizons. usgs.gov
Bioavailability: The strong sorption and low solubility that limit the mobility of eicosenes also severely restrict their bioavailability to microorganisms. lyellcollection.orgwur.nl For microbes to degrade a compound, it must typically be in the dissolved phase to be transported across the cell membrane. researchgate.net Eicosenes sequestered within soil micropores or tightly bound to organic matter are physically protected from microbial attack. lyellcollection.org This limited bioavailability is a major reason for the persistence of long-chain hydrocarbons in contaminated soils. researchgate.net The rate-limiting step for the bioremediation of eicosenes in soil is often their slow desorption from soil particles into the pore water. lyellcollection.org
Bioremediation Strategies for Eicosene-Contaminated Sites
Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. For sites contaminated with eicosenes and other long-chain hydrocarbons, strategies focus on overcoming the rate-limiting factors of microbial growth and contaminant bioavailability.
Bioaugmentation: This strategy involves the introduction of specific, highly efficient hydrocarbon-degrading microorganisms or microbial consortia to a contaminated site. Strains of Pseudomonas aeruginosa and Rhodococcus sp. that have demonstrated a high capacity for degrading long-chain alkanes are excellent candidates for bioaugmentation. organic-chemistry.org This approach is particularly useful in environments where the indigenous microbial population lacks the necessary catabolic capabilities or is present in insufficient numbers.
Biostimulation: This approach aims to stimulate the growth and activity of the native hydrocarbon-degrading microbial community by adding nutrients (e.g., nitrogen and phosphorus), electron acceptors (e.g., oxygen), and optimizing environmental conditions such as pH and moisture.
Engineered Bioremediation Systems: For excavated soils, engineered systems like biopiles can be highly effective. In a biopile, contaminated soil is piled and aerated through a network of pipes (B44673) to enhance aerobic degradation. Nutrient addition and moisture control can be easily managed, creating an optimal environment for microbial activity. This method is considered a sustainable and less energy-intensive alternative to physical-chemical treatments.
Enhancing Bioavailability: Strategies to increase the bioavailability of sorbed eicosenes can significantly improve remediation efficiency. This can include the application of biosurfactants, which are microbially produced surfactants that can increase the apparent solubility of hydrophobic compounds, facilitating their uptake by degrading microorganisms. Mechanical tilling and mixing of soil can also help to break up aggregates and expose sequestered contaminants to microbial action.
Biostimulation and Bioaugmentation for Enhanced Eicosene Degradation
Bioremediation strategies for eicosene-contaminated environments primarily involve biostimulation and bioaugmentation. covenantuniversity.edu.ng Biostimulation aims to enhance the degradation capabilities of the indigenous microbial populations by modifying environmental conditions, such as adding nutrients. mtu.edujmbfs.org Bioaugmentation involves introducing specific, pre-selected microorganisms with a high capacity for degrading the target contaminant to the polluted site. mtu.eduscience.gov Both approaches leverage the metabolic potential of microorganisms to break down complex hydrocarbon molecules into simpler, less harmful substances. covenantuniversity.edu.ng
The following table details the final mass of 1-eicosene from an initial amount after a five-day incubation period with microbial consortia from different sources and under varying nutrient levels.
Data derived from a study on alkene biodegradation rates. The initial mass of 1-eicosene was not explicitly stated but degradation percentages were provided. "N/A" indicates data not specified in the source for that category. asm.org
Bioaugmentation studies have identified specific microbial strains capable of degrading eicosene. For instance, Pseudomonas aeruginosa and the fungus Penicillium citrinum have been recognized for their potential in degrading components of print-ink effluent, which includes eicosene. tandfonline.com Similarly, bacteria isolated from the phyllosphere (the surface of plant leaves) have demonstrated the ability to break down 1-Eicosene in contaminated soil. In one experiment, the initial concentration of 1-Eicosene was 0.1017%, which was subsequently degraded by the introduced bacterial consortium over 60 days. The application of a bacterial cocktail to diesel-contaminated soil has also been shown to be effective, with Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirming the degradation of compounds including 3-Eicosene. jmbfs.org
Phytoremediation Potential for Eicosene Mitigation
Phytoremediation is an environmental remediation strategy that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. nih.gov This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation methods. nih.govnih.gov For organic pollutants like eicosene, phytoremediation can occur through various mechanisms, including phytoextraction (uptake and accumulation in plant tissues), rhizodegradation (breakdown by root-associated microbes), and phytodegradation (breakdown within the plant). nih.gov
The potential for plants to remediate hydrocarbon-contaminated soil has been a subject of investigation. One study explored the capabilities of Acalypha wilkesiana grown in soil spiked with crude oil, a complex mixture containing aliphatic hydrocarbons like eicosene. researchgate.net The study monitored the plant's tolerance and its ability to absorb and translocate these hydrocarbons over a ten-month period. researchgate.net
The results indicated that Acalypha wilkesiana could tolerate the crude oil contamination, showing a 98.7% growth rate. researchgate.net More importantly, there was a gradual increase in the accumulation of aliphatic hydrocarbons in both the roots and leaves of the plant over time. This suggests that the plant is capable of phytoextraction. By the end of the ten-month period, significant concentrations of aliphatic hydrocarbons were detected in the plant tissues, demonstrating the potential of Acalypha wilkesiana for the phytoremediation of soils contaminated with hydrocarbons, including eicosenes. researchgate.net
The table below summarizes the concentration of aliphatic hydrocarbons absorbed by Acalypha wilkesiana after 10 months of growth in crude oil-spiked soil.
Data from a study on the phytoremediation potential of Acalypha wilkesiana in crude oil-spiked soil. researchgate.net
While direct studies focusing solely on the phytoremediation of branched and linear eicosenes are limited, the ability of certain plants to uptake and accumulate broader categories of hydrocarbons from contaminated media indicates a promising avenue for mitigating eicosene pollution. researchgate.net
Theoretical and Computational Chemistry Approaches to Eicosene Isomerism and Reactivity
Quantum Chemical Calculations for Eicosene Conformation and Stability
Quantum mechanics-based calculations are fundamental to understanding the intrinsic properties of eicosene isomers. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for assessing geometric preferences and relative stabilities.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in predicting the ground-state geometries and electronic properties of the various structural isomers of eicosene. mdpi.com The theory is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than traditional wave function-based methods for larger molecules. youtube.com
In studying eicosene, DFT is used to perform geometry optimizations, where the molecule's structure is varied until the lowest energy conformation is found. This process yields precise information on bond lengths, bond angles, and dihedral angles for each isomer. Functionals such as B3LYP or PBE0, combined with appropriate basis sets like 6-31G* or cc-pVTZ, are commonly employed to model such hydrocarbon systems. mdpi.com Beyond geometry, DFT provides insights into the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. These parameters are crucial for predicting sites of reactivity. For instance, the region around the C=C double bond in an eicosene isomer would be identified as an area of high electron density (a high HOMO value), indicating its nucleophilic character and susceptibility to electrophilic attack.
Table 1: Illustrative DFT-Calculated Properties for 1-Eicosene (B165122) vs. a Branched Isomer This table presents hypothetical data typical of a DFT (B3LYP/6-31G) calculation to compare a linear and a branched eicosene isomer.*
| Property | 1-Eicosene (Linear) | 2-methyl-1-nonadecene (Branched) |
| Total Energy (Hartree) | -786.54321 | -786.54598 |
| C1=C2 Bond Length (Å) | 1.338 | 1.341 |
| HOMO Energy (eV) | -6.21 | -6.15 |
| LUMO Energy (eV) | 0.54 | 0.59 |
| HOMO-LUMO Gap (eV) | 6.75 | 6.74 |
| Mulliken Charge on C1 | -0.21 e | -0.18 e |
| Mulliken Charge on C2 | -0.14 e | -0.23 e |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy for energy calculations, making them the gold standard for benchmarking the relative stabilities of isomers. researchgate.net
For the eicosene family, determining the precise energy difference between, for example, a linear cis-isomer and a more sterically hindered branched trans-isomer is critical for understanding their equilibrium populations. High-accuracy ab initio calculations, such as CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations), can compute these energy differences with sub-kcal/mol accuracy. researchgate.net These calculations are vital for constructing accurate potential energy surfaces and for validating the results obtained from more cost-effective methods like DFT. Due to their computational expense, a common strategy involves first optimizing the geometries of various eicosene conformers using DFT and then performing single-point energy calculations on these geometries using a high-level ab initio method.
Table 2: Comparison of Relative Energies for Eicosene Isomers using Different Computational Methods This table shows hypothetical relative energy data (in kcal/mol) for three eicosene isomers, with trans-2-eicosene as the reference (0.00 kcal/mol), illustrating the increasing accuracy of different methods.
| Isomer | DFT (B3LYP) | MP2 | CCSD(T) (Gold Standard) |
| trans-2-Eicosene | 0.00 | 0.00 | 0.00 |
| cis-2-Eicosene | 1.15 | 1.05 | 1.01 |
| 2-methyl-1-nonadecene | -2.32 | -2.51 | -2.59 |
Molecular Dynamics Simulations of Eicosene Behavior in Condensed Phases
While quantum chemical calculations excel at describing static molecular properties, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time. calcus.cloud
Eicosene molecules, particularly branched isomers, are highly flexible and can adopt a vast number of different three-dimensional shapes, or conformations. calcus.cloud MD simulations are the primary tool for exploring this conformational space. nih.gov In a typical simulation, an eicosene molecule is placed in a simulation box, and its atoms are given initial velocities corresponding to a specific temperature. The forces between atoms are calculated using a molecular mechanics force field (e.g., CHARMM, AMBER).
By tracking the atomic trajectories over nanoseconds or microseconds, one can observe the molecule dynamically folding, twisting, and rotating around its single bonds. For a branched eicosene, these simulations can reveal how the presence of an alkyl side chain restricts certain rotational motions and favors specific folded or extended conformations. libretexts.org Analysis of these simulations can quantify the timescale of conformational changes and identify the most populated conformational states, which govern the macroscopic properties of the substance. nih.gov
The behavior of eicosene in a real-world environment is dictated by its interactions with surrounding molecules. MD simulations are exceptionally well-suited for studying these interactions in condensed phases, such as in a solvent or at a liquid-solid interface. osti.gov
To simulate eicosene in a solvent, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, hexane). The simulation then reveals how the solvent molecules arrange themselves around the nonpolar eicosene chain and how these interactions influence the eicosene's conformational preferences. mdpi.comsemanticscholar.org The strength of these interactions can be quantified by calculating properties like the radial distribution function or the potential of mean force. researchgate.net
Simulations of eicosene at an interface, such as on a metallic or polymeric surface, are relevant to applications in lubrication and surface coatings. These simulations can show how the eicosene molecule adsorbs onto the surface, its preferred orientation, and how its dynamics are altered by the confinement. researchgate.net
Table 3: Illustrative MD Simulation Parameters for Eicosene in Hexane (B92381) This table outlines typical parameters for setting up an MD simulation to study the behavior of an eicosene isomer in a nonpolar solvent.
| Parameter | Value / Description |
| System | One eicosene molecule in a cubic box of 2,000 hexane molecules |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K (controlled by Nosé-Hoover thermostat) |
| Pressure | 1 atm (controlled by Parrinello-Rahman barostat) |
| Simulation Time | 200 nanoseconds |
| Time Step | 2 femtoseconds |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.orgmdpi.com By identifying transition states—the highest energy points along a reaction coordinate—and calculating activation energies, chemists can understand and predict reaction outcomes. nih.govsmu.edu
For eicosene, a key reaction is electrophilic addition to the double bond. Computational methods, particularly DFT, can be used to model the step-by-step process of a reaction like the addition of HBr. The simulation would start with the reactants (eicosene and HBr) far apart. The HBr molecule would be moved progressively closer to the double bond, and the system's energy would be calculated at each step. This process would identify the transition state for the formation of the carbocation intermediate, followed by the subsequent attack of the bromide ion. The calculated activation energy for this process provides a theoretical measure of the reaction rate. Such studies can also explain regioselectivity (e.g., Markovnikov's rule) by comparing the energies of the transition states leading to different products.
Transition State Theory Applications to Eicosene Chemical Transformations
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated transition state complex. tue.nlresearchgate.net Computational chemistry allows for the precise calculation of the geometries and energies of these transition states, providing crucial information about the activation energy barriers of various chemical transformations involving eicosene.
Isomerization Reactions:
The isomerization of linear eicosene to its various branched isomers is a critical process in the petrochemical industry, often catalyzed by zeolites. researchgate.netwhiterose.ac.uk Computational studies, typically employing Density Functional Theory (DFT), can elucidate the complex reaction pathways involved. These calculations can map the potential energy surface for the migration of the double bond along the carbon chain and for skeletal rearrangements leading to branched structures.
Illustrative Transition State Energy Data for Eicosene Isomerization
| Isomerization Reaction | Catalyst Type | Computational Method | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| 1-Eicosene to 2-Eicosene | ZSM-5 (Zeolite) | DFT (B3LYP/6-31G*) | 25.8 |
| 1-Eicosene to 5-Methyl-nonadecene | Zeolite Beta | DFT (PBE0/def2-TZVP) | 32.1 |
| cis-2-Eicosene to trans-2-Eicosene | Ru-based Olefin Metathesis Catalyst | DFT (M06-L/def2-SVP) | 18.5 |
Note: The data in this table are representative examples derived from computational studies on long-chain alkene isomerization and are intended for illustrative purposes. Actual values may vary depending on the specific computational methods and model systems used.
Cracking Reactions:
In processes such as fluid catalytic cracking (FCC), long-chain hydrocarbons like eicosene are broken down into smaller, more valuable molecules. researchgate.netchemrevise.org TST can be applied to model the C-C bond scission events that are central to cracking. Computational models can identify the transition states for these bond-breaking reactions, which are often radical-mediated, and calculate their associated activation energies. researchgate.net This information is vital for optimizing reactor conditions to maximize the yield of desired products like gasoline and light olefins.
Computational Design of Catalysts for Eicosene Synthesis and Functionalization
Computational chemistry plays a pivotal role in the rational design of new and improved catalysts for the synthesis and functionalization of eicosene. rsc.orgmdpi.com By modeling the interaction between the catalyst and the eicosene molecule, researchers can predict catalytic activity and selectivity, thereby guiding experimental efforts.
Synthesis of Eicosene:
The synthesis of specific eicosene isomers, particularly linear alpha-olefins, is of significant industrial importance. Olefin metathesis is a powerful synthetic route, and DFT calculations have been extensively used to design and understand the mechanism of ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts. researchgate.netresearchgate.netacs.org Computational studies can predict the stability of the key metallacyclobutane intermediates and the transition states for their formation and decomposition, which are crucial for catalytic efficiency. acs.org
Functionalization of Eicosene:
The targeted functionalization of the double bond in eicosene allows for the production of a wide range of valuable chemicals. Computational catalyst design can aid in developing selective catalysts for reactions such as hydrogenation, oxidation, and polymerization. For instance, DFT can be used to design catalysts that favor the hydrogenation of eicosene to eicosane (B133393) or the selective epoxidation of the double bond. scispace.com By understanding the electronic and steric factors that govern catalyst-substrate interactions, more efficient and selective catalysts can be developed.
Key Parameters in Computational Catalyst Design for Eicosene Reactions
| Catalytic Reaction | Catalyst System | Key Computational Descriptor | Desired Trend for Improved Performance |
|---|---|---|---|
| Olefin Metathesis (Synthesis) | Ru-NHC Complexes | Gibbs Free Energy of Ligand Dissociation | Lower energy for faster initiation |
| Selective Hydrogenation | Supported Pt or Pd Nanoparticles | d-band Center Energy | Optimal binding energy for reactants |
| Epoxidation | Titanium Silicalite (TS-1) | Energy Barrier for Oxygen Transfer | Lower barrier for higher activity |
Note: This table presents key descriptors and desired trends in the computational design of catalysts for reactions involving long-chain alkenes like eicosene. The specific values are highly dependent on the reaction and catalyst system.
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Eicosene Analogs
Cheminformatics and QSAR/QSPR modeling are computational disciplines that aim to establish relationships between the chemical structure of molecules and their biological activities (QSAR) or physicochemical properties (QSPR). liverpool.ac.ukmdpi.com For a large and diverse group of molecules like the isomers of eicosene and its analogs, these methods are invaluable for predicting properties without the need for extensive experimental measurements. researchgate.netiupac.org
A typical QSAR/QSPR study involves the following steps:
Data Collection: A dataset of molecules with known properties is compiled.
Descriptor Calculation: Numerical descriptors that encode the structural features of the molecules are calculated. These can range from simple constitutional descriptors (e.g., molecular weight, number of branches) to more complex topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the property of interest. nih.gov
Model Validation: The predictive power of the model is assessed using various statistical techniques, including cross-validation and external validation.
Predicting Physicochemical Properties of Eicosene Isomers:
QSPR models can be developed to predict a wide range of physical properties for the numerous isomers of eicosene, such as boiling point, viscosity, and density. nih.govnih.govresearchgate.net For example, a QSPR model for the boiling point of eicosene isomers might use descriptors such as the number of carbon atoms, the degree of branching, and the position of the double bond. researchgate.netnih.gov Such models are particularly useful for screening large virtual libraries of eicosene analogs to identify candidates with desired physical properties for specific applications.
Illustrative QSPR Model for Boiling Point Prediction of C20 Alkenes
| Descriptor | Description | Coefficient in MLR Model |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | + 2.5 |
| Wiener Index (W) | A topological index that reflects the branching of the molecule. | - 0.8 |
| Number of Rotatable Bonds (nRotB) | The number of bonds that allow for free rotation. | - 1.2 |
Note: The equation for this illustrative model would be: Boiling Point = (2.5 * MW) - (0.8 * W) - (1.2 * nRotB) + constant. The coefficients are hypothetical and serve to illustrate the principles of a QSPR model.
By applying these theoretical and computational approaches, a deeper understanding of the chemistry of "EICOSENE,BRANCHEDANDLINEAR" can be achieved, leading to more efficient industrial processes and the development of novel materials with tailored properties.
Occurrence and Biochemical Significance Non Human Systems
Eicosenes as Components of Natural Waxes and Biological Lipids
Natural waxes are complex mixtures of lipophilic compounds, primarily consisting of very-long-chain fatty acids and their derivatives, which serve as a protective barrier on the surfaces of plants and insects. While comprehensive compositional analyses of many natural waxes are ongoing, evidence points to the presence of long-chain alkenes, including eicosenes, as key constituents.
Plant epicuticular waxes are crucial for protecting against uncontrolled water loss, UV radiation, and pathogens. These waxes are complex mixtures of aliphatic compounds, including alkanes, primary alcohols, aldehydes, and alkenes, with chain lengths typically ranging from C20 to C36. nih.govelifesciences.org For instance, the epicuticular wax on the leaves of the dog rose (Rosa canina) is composed of various aliphatic compounds, with alkanes and alkenols being significant components. elifesciences.org The presence of C20 chains falls within this reported range, suggesting eicosenes are among the diverse alkenes contributing to the protective properties of plant cuticles.
The table below summarizes the occurrence of eicosenes and related long-chain alkenes in natural waxes and lipids.
| Organism/Source | Compound Class/Specific Eicosene | Biological Context |
| Plants (General) | Alkenes (C20-C36 range) | Epicuticular Wax |
| Rosa canina (Dog Rose) | Alkenols | Epicuticular & Intracuticular Wax |
| Photorhabdus sp. (Bacteria) | (E)-3-Eicosene, (E)-5-Eicosene | Secondary Metabolites |
Role of Eicosenes in Insect Pheromone Signaling and Communication
Chemical communication is a cornerstone of insect life, governing behaviors from mating and aggregation to foraging and defense. Pheromones, specific chemical signals that trigger responses in members of the same species, are often composed of long-chain hydrocarbons and their derivatives. Alkenes, due to their volatility and structural diversity, are particularly well-suited for this role.
While many insect pheromones are C23 or C25 alkenes, such as the well-known housefly sex pheromone (Z)-9-tricosene, C20 eicosene derivatives also function in insect communication. nih.govsemanticscholar.org A notable example is found in honey bees (Apis mellifera), where the compound (Z)-11-eicosen-1-ol , an alcohol derivative of eicosene, is released by foraging bees during their "waggle dance" to communicate the location of food sources to nestmates. wikipedia.org
The following table details examples of eicosene derivatives and related compounds involved in insect communication.
| Insect Species | Compound | Pheromone Type/Function |
| Apis mellifera (Honey Bee) | (Z)-11-eicosen-1-ol | Communication during waggle dance (food source location) |
| Paranthrene diaphana (Clearwing Moth) | Eicosane (B133393) | Identified in volatile profile of females |
Eicosenes as Metabolites in Plant and Microbial Systems
Eicosenes are not only structural components but also exist as metabolites within various plant and microbial biosynthetic pathways. Their presence can be part of a plant's characteristic scent or a product of microbial metabolism.
In the plant kingdom, eicosenes have been identified as components of floral scents, which are complex mixtures of volatile organic compounds that attract pollinators. For example, eicosene has been detected in the floral fragrance of species belonging to the Papaveraceae (poppy) family. wikipedia.org Furthermore, 1-eicosene (B165122) has been reported as a natural product in plants such as Vanilla madagascariensis and Daphne odora. lukeholman.org In addition to linear forms, branched C20 hydrocarbons are also produced. The leaves of the camphor (B46023) tree (Cinnamomum camphora) have been found to contain 2-methyl eicosane , a branched alkane, as a significant volatile organic compound. nih.gov
Microorganisms also contribute to the natural production of eicosenes. As mentioned previously, the bacterium Photorhabdus sp. produces isomers such as (E)-3-eicosene and (E)-5-eicosene . diva-portal.org The biosynthesis of alkenes in microbes is an area of active research, with several pathways identified that convert fatty acids into hydrocarbons. biorxiv.org One such pathway involves a P450 enzyme (OleT) that can directly convert long-chain fatty acids (C16-C20) into terminal alkenes (1-alkenes), representing a direct route to compounds like 1-eicosene. biorxiv.org
The table below provides examples of eicosenes found as metabolites in plant and microbial systems.
| Organism/System | Compound/Isomer | Biological Context |
| Papaveraceae (Poppy Family) | Eicosene | Floral Scent Component |
| Vanilla madagascariensis | 1-Eicosene | Natural Plant Product |
| Daphne odora | 1-Eicosene | Natural Plant Product |
| Cinnamomum camphora (Camphor Tree) | 2-Methyl Eicosane | Volatile Organic Compound (Leaf) |
| Photorhabdus sp. (Bacterium) | (E)-3-Eicosene, (E)-5-Eicosene | Secondary Metabolite |
Research into Eicosene Isolation and Characterization from Natural Sources
The identification and structural elucidation of eicosenes from complex natural mixtures require sophisticated analytical techniques. The process typically involves extraction, separation, and characterization stages, tailored to the specific properties of these long-chain, nonpolar hydrocarbons.
Extraction: The initial step is to isolate the lipid fraction from the biological source. For cuticular waxes, this is often achieved by briefly dipping the material (e.g., leaves or whole insects) in a nonpolar solvent like hexane (B92381). nih.gov For volatile compounds, such as those in floral scents, a non-destructive technique called headspace solid-phase microextraction (HS-SPME) is commonly used. This method captures volatiles in the air surrounding the sample onto a coated fiber for subsequent analysis. oregonstate.eduusda.gov
Separation and Purification: The crude extract, which contains a multitude of compounds, must be separated to isolate the eicosenes. Chromatography is the primary tool for this purpose. High-performance liquid chromatography (HPLC) can be used for initial fractionation of the extract. professionalpestmanager.com However, the most powerful technique for separating and analyzing volatile and semi-volatile hydrocarbons like eicosenes is Gas Chromatography (GC). nih.govphytojournal.com The sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.
Characterization and Identification: As the separated compounds exit the GC column, they are typically introduced into a Mass Spectrometer (MS). GC-MS analysis provides two key pieces of information: the retention time (the time it takes for a compound to pass through the column) and the mass spectrum. The mass spectrum is a fragmentation pattern created when the molecule is ionized and broken apart. This pattern serves as a chemical "fingerprint." For a linear alkane or alkene, the mass spectrum shows a characteristic series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. nih.gov Branched hydrocarbons, such as a methyl-eicosene, will show preferential fragmentation at the branching point, resulting in a different and identifiable pattern. nih.gov The molecular ion peak (M+) indicates the molecular weight of the compound, confirming its identity as a C20 hydrocarbon. For definitive structural elucidation, particularly for determining the position of the double bond and the stereochemistry (Z or E), Nuclear Magnetic Resonance (NMR) spectroscopy may be employed on the isolated, pure compound. professionalpestmanager.com
A summary of the typical analytical workflow is presented below.
| Step | Technique(s) | Purpose |
| Extraction | Solvent Extraction (e.g., Hexane), HS-SPME | Isolate lipid-soluble compounds or volatiles from the natural source. |
| Separation | Gas Chromatography (GC), HPLC | Separate the complex mixture into individual components. |
| Identification | Mass Spectrometry (MS), NMR Spectroscopy | Determine the molecular weight, fragmentation pattern, and chemical structure. |
Future Directions and Emerging Research Areas in Branched and Linear Eicosene Chemistry
Development of Highly Selective Catalysts for Specific Eicosene Isomers
The precise control over the structure of eicosene isomers is critical for tailoring the properties of resulting products like polyalphaolefins (PAOs). A key challenge in eicosene chemistry is the selective synthesis of specific linear or branched isomers from ethylene (B1197577) oligomerization or other feedstocks. Current catalytic systems often produce a broad distribution of isomers, necessitating costly and complex separation processes. ucr.eduyoutube.com
Future research is intensely focused on designing highly selective catalysts. The goal is to control regioselectivity (the position of the double bond) and stereoselectivity (the spatial arrangement of atoms). ucr.edusdsu.edu For instance, bifunctional catalysts that can isomerize alkenes with high selectivity for forming specific internal (E)-alkenes from terminal alpha-olefins are being developed. sdsu.edu The ability to kinetically control both the position and the E/Z geometry of the double bond is a significant area of investigation. sdsu.edu
Research efforts are directed towards:
Ligand Design: Synthesizing novel ligands for transition metal catalysts (e.g., based on ruthenium, tantalum, or zirconium) that can sterically and electronically guide the reaction pathway towards a single desired eicosene isomer. sdsu.edugoogle.com
Nanocatalysis: Utilizing the unique properties of nanoparticles to create active sites with exceptional selectivity, where the structure and shape of the catalyst can influence the product distribution. nih.gov
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to understand reaction mechanisms and predict the performance of new catalyst designs before their synthesis, thereby accelerating the discovery process. sdsu.edu
The development of catalysts that can selectively produce either linear 1-eicosene (B165122) for specific polymer applications or highly branched isomers for advanced lubricants represents a primary goal in this research area. google.com
| Catalyst Approach | Objective | Key Research Areas | Potential Impact on Eicosene Synthesis |
|---|---|---|---|
| Bifunctional Catalysts | Control positional and geometric (E/Z) isomerism. sdsu.edu | Integration of distinct catalytic functions into a single molecule or complex. | Selective production of specific internal eicosene isomers from 1-eicosene. |
| Shape-Selective Catalysis | Utilize steric constraints to favor the formation of a particular isomer. nih.gov | Development of catalysts within porous materials like zeolites or metal-organic frameworks (MOFs). | Preferential synthesis of linear eicosenes over branched isomers, or vice versa. |
| Single-Site Catalysts | Ensure uniform catalytic activity and high selectivity. | Design of well-defined molecular catalysts (e.g., metallocenes) with specific active sites. | Narrower distribution of eicosene isomers and molecular weights in oligomerization reactions. |
Integration of Artificial Intelligence and Machine Learning in Eicosene Discovery and Process Optimization
The complexity and vastness of the chemical space for eicosene synthesis and modification present a significant challenge for traditional research methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate discovery and optimize manufacturing processes. beilstein-journals.orgresearchgate.net These computational approaches can analyze large datasets to identify patterns, predict reaction outcomes, and suggest optimal conditions, reducing the need for extensive and time-consuming laboratory experiments. beilstein-journals.orgastrazeneca.com
Key areas where AI and ML are expected to make an impact include:
Catalyst Discovery: ML models can be trained on existing data from catalyst performance to predict the effectiveness of new, untested catalyst structures. biopharmatrend.com This accelerates the identification of promising candidates for selective eicosene synthesis.
Reaction Optimization: Instead of traditional one-variable-at-a-time optimization, ML algorithms can simultaneously adjust multiple reaction parameters (e.g., temperature, pressure, catalyst concentration, reactant ratios) to rapidly find the global optimum for yield and selectivity. beilstein-journals.orgnih.govrepec.org
Predictive Modeling: AI can develop models that predict the physical and chemical properties of different eicosene isomers and their corresponding polymers. aitenea.com This allows for the in silico design of molecules with desired performance characteristics before they are synthesized.
Process Control: In a manufacturing setting, ML can be used for real-time monitoring and control of the polymerization process, ensuring consistent product quality and optimizing resource efficiency. mdpi.com
The integration of high-throughput automated reaction platforms with ML algorithms is creating a paradigm shift, enabling autonomous systems that can design, execute, and analyze experiments with minimal human intervention. beilstein-journals.org
Sustainable Production of Eicosenes from Bio-Renewable Feedstocks
Traditionally, eicosenes and other alpha-olefins are derived from petrochemical sources. There is a growing imperative to develop sustainable production routes from bio-renewable feedstocks to reduce environmental impact and reliance on fossil fuels. energy.gov Biomass, including agricultural residues, forestry waste, and algae, represents a viable alternative carbon source. energy.govyoutube.com
Future research in this area is focused on several promising conversion pathways:
Biochemical Conversion: This approach uses microorganisms (like yeast or bacteria) and enzymes to convert sugars derived from biomass into biofuels and biochemicals. youtube.com Genetic engineering of microbes to produce long-chain hydrocarbons like eicosene is an active area of research. The process typically involves pretreatment of biomass to break it down into cellulose (B213188) and hemicellulose, followed by hydrolysis to release sugars, which are then fermented. youtube.com
Thermochemical Conversion: These methods use heat and catalysts to break down biomass. youtube.com
Pyrolysis: Heating biomass in the absence of oxygen produces bio-oil, which can be catalytically upgraded to a mixture of hydrocarbons, including eicosenes. youtube.com
Hydrothermal Liquefaction (HTL): This process uses hot, pressurized water to convert wet biomass (like algae) into bio-crude oil, which can be further refined. energy.gov
Gasification: Biomass is converted into syngas (a mixture of carbon monoxide and hydrogen), which can then be converted into long-chain hydrocarbons via processes like the Fischer-Tropsch synthesis.
A significant challenge is the development of efficient and selective catalysts that can convert the complex, oxygenated compounds derived from biomass into specific, high-value linear and branched eicosenes. polymerinnovationblog.comyoutube.com
| Pathway | Process Description | Feedstocks | Key Research Challenges |
|---|---|---|---|
| Biochemical | Enzymatic and microbial conversion of biomass-derived sugars. youtube.com | Cellulosic biomass (agricultural/forestry residues), sugar crops. | Engineering microbes for high-yield, selective production of long-chain olefins; cost of enzymes. |
| Pyrolysis | Thermal decomposition of biomass in the absence of oxygen to produce bio-oil. youtube.com | Dry biomass (wood, agricultural residues). | Upgrading and deoxygenating unstable bio-oil; improving selectivity towards specific hydrocarbons. |
| Hydrothermal Liquefaction | Using hot, pressurized water to convert biomass into bio-crude. energy.gov | Wet biomass (algae, sewage sludge). | Catalyst development for upgrading bio-crude; managing nitrogen and oxygen content in the product. |
Novel Material Science Applications of Eicosenes and Their Derivatives
While the primary application of eicosenes is as monomers for PAO synthetic lubricants, ongoing research seeks to leverage their unique molecular structures for novel material science applications. nih.gov The ability to precisely control branching and the position of the double bond opens up possibilities for creating new polymers and functional materials with tailored properties. rsc.org
Emerging research areas include:
Advanced Polymers and Copolymers: Eicosenes can be copolymerized with other olefins to create materials with unique thermal and mechanical properties. Highly branched eicosenes could be used to produce amorphous polymers with low glass transition temperatures, suitable for applications as sealants or adhesives.
Functionalized Derivatives: The double bond in eicosene serves as a reactive handle for chemical modification. Epoxidation, hydroxylation, or grafting of polar functional groups onto the eicosene backbone can create amphiphilic molecules. These derivatives could find applications as surfactants, emulsifiers, or additives for coatings and plastics.
Soft Materials and Gels: Long-chain hydrocarbons can self-assemble into complex structures. Eicosene derivatives could be designed to form organogels or liquid crystals with applications in controlled-release systems or advanced sensor technologies.
Two-Dimensional Materials (Xenes): While not a direct application of eicosene itself, the "-ene" suffix is shared with a class of 2D materials like graphene and MXenes. rsc.orgmdpi.com Research into the synthesis and functionalization of novel 2D materials is a rapidly growing field, and long-chain olefins could potentially be used as surface modifiers or in the synthesis of composite materials incorporating these advanced 2D structures. mdpi.com
The exploration of these applications is still in its early stages, but it highlights the potential for eicosenes to become building blocks for a new generation of advanced materials. nih.gov
Advanced Spectroscopic and Imaging Techniques for In Situ Eicosene Analysis
Understanding and optimizing the synthesis of specific eicosene isomers requires analytical techniques that can monitor reactions in real-time. Advanced spectroscopic and imaging methods are crucial for providing detailed, mechanistic insights into catalytic processes as they occur (in situ). biorxiv.org
Future developments will likely focus on the application and refinement of techniques such as:
In Situ Spectroscopy:
NMR and IR Spectroscopy: These techniques can provide real-time information on the conversion of reactants and the formation of products and intermediates during oligomerization or isomerization reactions. longdom.orgsolubilityofthings.com This allows for the rapid determination of reaction kinetics and catalyst activity.
Raman Spectroscopy: Complementary to IR, Raman spectroscopy is highly effective for analyzing C=C double bonds and can be used to monitor the isomerization and polymerization of eicosenes, even in complex reaction mixtures. longdom.orgsustainability-directory.com
Advanced Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to monitor polymerization reactions in real-time, allowing for the direct observation of growing polymer chains and characterization of active catalyst species. researchgate.net
Hyperspectral Imaging: This method combines spectroscopy with imaging to provide spatially resolved chemical information. sustainability-directory.com It could be used to study catalyst heterogeneity, mapping the distribution of different eicosene isomers on a catalyst surface or within a polymer matrix.
The integration of these advanced analytical tools with automated reaction platforms and ML algorithms will create powerful feedback loops, enabling the rapid screening of catalysts and the precise optimization of reaction conditions for the synthesis of targeted eicosene isomers. spectroscopyonline.com
Q & A
Q. What are the established analytical methods for distinguishing between branched and linear isomers of eicosene, and how should researchers select the most appropriate technique?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques. GC-MS is optimal for separating isomers based on retention times and fragmentation patterns, while NMR (particularly NMR) identifies branching via distinct carbon-environment shifts. Researchers should prioritize GC-MS for purity assessment and NMR for structural confirmation. For quantitative comparisons, coupling differential scanning calorimetry (DSC) with these methods can reveal thermal stability differences. Ensure calibration with certified reference materials to minimize instrumental bias .
Q. How do synthesis pathways for branched eicosene differ from linear analogues, and what variables must be controlled during experimental design?
- Methodological Answer : Branched eicosene synthesis often employs acid-catalyzed oligomerization or metallocene catalysts, whereas linear isomers rely on Fischer-Tropsch processes. Key variables include catalyst type (e.g., Ziegler-Natta vs. homogeneous catalysts), temperature (150–250°C for branching), and solvent polarity. Use a PICO framework to structure experiments:
Q. What are the key physical property differences between branched and linear eicosene, and how can these be systematically measured?
- Methodological Answer : Branched eicosene typically exhibits lower melting points and higher viscosity compared to linear isomers. Design a comparative study using:
- DSC for melting/phase transitions.
- Rheometry for viscosity profiles across temperatures (e.g., 0–50°C).
- Density functional theory (DFT) to correlate branching with thermodynamic stability.
Tabulate results to highlight trends (see Table 1). Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to validate significance .
Table 1 : Comparative Physical Properties of Branched vs. Linear Eicosene
| Property | Branched Eicosene | Linear Eicosene | Measurement Method |
|---|---|---|---|
| Melting Point (°C) | -30 | 45 | DSC |
| Viscosity (mPa·s at 25°C) | 12.8 | 8.2 | Rheometry |
| Thermodynamic Stability (kJ/mol) | -156.7 | -142.3 | DFT (B3LYP/6-31G*) |
Q. How can researchers ensure reproducibility in eicosene synthesis protocols across different laboratories?
- Methodological Answer : Adopt the FINER criteria to standardize protocols:
- Feasible : Document exact catalyst concentrations, solvent grades, and reaction durations.
- Novel : Cross-validate results using interlaboratory studies (e.g., round-robin testing).
- Ethical : Disclose byproduct profiles and waste management steps.
- Relevant : Align with ASTM International standards for hydrocarbon characterization.
Publish raw data and instrument calibration curves in supplementary materials .
Q. What are the best practices for literature reviews on eicosene isomer applications in material science?
- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to map existing knowledge gaps. Focus on:
- Search Concepts : "branched eicosene polymer compatibility," "linear eicosene lubricant additives."
- Databases : SciFinder, PubMed, and Scopus with filters for peer-reviewed studies (2015–2025).
- Analysis Tools : VOSviewer for keyword co-occurrence networks to identify emerging themes (e.g., "biodegradable surfactants"). Exclude non-academic sources (e.g., patents, industry reports) to maintain rigor .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiencies for branched eicosene synthesis be resolved?
- Methodological Answer : Conduct a meta-analysis of kinetic data (e.g., turnover frequencies, activation energies) using random-effects models to account for interstudy variability. Identify confounding variables (e.g., moisture content in catalysts, inert gas purity) through sensitivity analysis. Propose a standardized testing protocol via consensus workshops with catalysis experts .
Q. What hybrid experimental-computational approaches improve predictions of eicosene isomer behavior under extreme conditions?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., LAMMPS) with high-pressure rheometry to model shear-thinning behavior. Validate predictions using synchrotron X-ray scattering at pressures >1 GPa. Apply Bayesian statistics to quantify uncertainty in simulation parameters (e.g., force-field accuracy). Publish code and datasets in open repositories (e.g Zenodo) for reproducibility .
Q. How do branched eicosene isomers interact with microbial communities in biodegradation studies, and what methodological pitfalls should be avoided?
- Methodological Answer : Use -labeled eicosene in microcosm experiments to track mineralization rates. Avoid overinterpretation of 16S rRNA data by integrating metatranscriptomics to link microbial activity to degradation pathways. Control for abiotic degradation via autoclaved soil samples. Apply PICOT:
Q. What strategies address the low solubility of branched eicosene in aqueous systems for biomedical applications?
- Methodological Answer : Design co-solvent systems (e.g., ethanol-Tween 80 mixtures) and characterize phase behavior using Hansen solubility parameters. Employ small-angle neutron scattering (SANS) to study micelle formation. For in vivo studies, use the FINER criteria to ensure ethical dosing (e.g., LD testing in rodent models) .
Q. How can machine learning optimize the design of eicosene-based lubricants with tailored branching ratios?
- Methodological Answer :
Train neural networks (e.g., Graph Neural Networks) on datasets linking branching ratios to tribological properties (viscosity index, wear scar diameter). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance (e.g., alkyl chain length, catalyst type). Validate models with high-throughput combinatorial catalysis experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
